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Compound of Interest

Compound Name: (R)-Morpholine-2-carboxylic acid

Cat. No.: B108959 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the key spectroscopic data for (R)-
Morpholine-2-carboxylic acid (C₅H₉NO₃, Molecular Weight: 131.13 g/mol ), a chiral building

block of significant interest in pharmaceutical and drug development research.[1][2][3] The

following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for their

acquisition. This document is intended for researchers, scientists, and professionals in the field

of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.[4]

[5] For (R)-Morpholine-2-carboxylic acid, both ¹H and ¹³C NMR provide a detailed fingerprint

of its atomic connectivity.

¹H NMR (Proton NMR)

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the

molecule. The acidic proton of the carboxyl group is characteristically found far downfield, often

as a broad singlet.[6][7] Protons on the morpholine ring exhibit chemical shifts influenced by

the adjacent oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Data for (R)-Morpholine-2-carboxylic acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

> 10.0 broad s 1H -COOH

~4.0 - 4.2 m 1H H-2

~3.8 - 4.0 m 2H H-5

~3.5 - 3.7 m 2H H-6

~3.0 - 3.3 m 2H H-3

Variable broad s 1H N-H

Note: Spectra are typically recorded in deuterated solvents such as D₂O or DMSO-d₆. The N-H

and COOH protons are exchangeable with D₂O and their signals would disappear.[6][7]

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carboxyl carbons are typically observed in the 165-185 ppm range.[7] Carbons adjacent to

heteroatoms (O, N) in the morpholine ring are shifted downfield.[8][9]

Table 2: Predicted ¹³C NMR Data for (R)-Morpholine-2-carboxylic acid

Chemical Shift (δ) ppm Assignment

~170 - 185 C=O (Carboxylic Acid)

~65 - 75 C-5

~55 - 65 C-2

~40 - 50 C-3, C-6

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.[10] For (R)-Morpholine-2-carboxylic acid, the
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spectrum is dominated by absorptions from the carboxylic acid group.

The O-H bond of a carboxylic acid gives rise to a very broad absorption band over the range of

2500 to 3300 cm⁻¹.[6][7][11] This broadness is a result of hydrogen bonding between

molecules.[10][11] The carbonyl (C=O) bond produces a strong, intense absorption between

1760 and 1690 cm⁻¹.[11][12]

Table 3: Characteristic IR Absorption Bands for (R)-Morpholine-2-carboxylic acid

Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

3300 - 2500 Strong, Very Broad O-H Stretch Carboxylic Acid

3200 - 3375 Medium N-H Stretch Amine

2850 - 3000 Medium C-H Stretch Aliphatic

1760 - 1690 Strong C=O Stretch Carboxylic Acid

1440 - 1395 Medium O-H Bend Carboxylic Acid

1320 - 1210 Strong C-O Stretch Carboxylic Acid

1250 - 1020 Medium C-N Stretch Amine

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,

providing information about the molecular weight and elemental composition of a compound.

[13] For a small polar molecule like (R)-Morpholine-2-carboxylic acid, Electrospray Ionization

(ESI) is a suitable technique.[14][15]

The molecular formula C₅H₉NO₃ corresponds to a molecular weight of 131.13 g/mol .[1][2] In

positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 132.06.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Table 4: Expected Mass Spectrometry Data for (R)-Morpholine-2-carboxylic acid
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m/z (Daltons) Ion Analysis

132.0655 [M+H]⁺ Protonated Molecule

114.0550 [M+H - H₂O]⁺ Loss of Water

86.0600 [M+H - COOH₂]⁺ Loss of Carboxylic Acid Group

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality,

reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR)
Sample Preparation: Accurately weigh 5-25 mg of the sample for ¹H NMR or a quantity

sufficient to create a saturated solution for ¹³C NMR.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-

d₆, D₂O) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution

through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube

to prevent magnetic field distortions.

Add an internal standard (e.g., TMS) if quantitative analysis is required.

Data Acquisition:

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

For ¹H NMR, typical parameters include a 30-45° pulse angle and a sufficient number of

scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, a larger number of scans and a longer relaxation delay are typically required

due to the lower natural abundance and sensitivity of the ¹³C nucleus.
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Process the data using appropriate software, including Fourier transformation, phase

correction, and baseline correction.

Infrared (IR) Spectroscopy (FTIR-ATR)
Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by

wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete

coverage of the crystal surface.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹ to obtain a

high-quality spectrum.

The instrument software will automatically ratio the sample spectrum against the

background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a

suitable solvent like methanol, acetonitrile, or water.[16]

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using a solvent

mixture appropriate for ESI, often containing a small amount of formic acid (e.g., 0.1%) to

promote protonation for positive ion mode.[16]

Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could

block the system.[16]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-esi-accurate-mass-service
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-esi-accurate-mass-service
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-esi-accurate-mass-service
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition:

Introduce the sample into the ESI source via direct infusion or through a liquid

chromatography (LC) system.[14]

Acquire data in positive ion mode to observe the [M+H]⁺ ion.

Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500 Da).

Optimize ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying

gas temperature) to achieve stable and maximal ion signal.[17]

Workflow and Data Relationships
The acquisition and interpretation of spectroscopic data follow a logical progression, starting

from the pure sample and culminating in complete structural verification.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of (R)-Morpholine-2-carboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108959#spectroscopic-data-for-r-morpholine-2-
carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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